![molecular formula C15H24N2OS B5110791 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5110791.png)
4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as EMD 386088, is a selective antagonist of the dopamine D1 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes.
作用机制
4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 acts as a selective antagonist of the dopamine D1 receptor, which means that it blocks the binding of dopamine to this receptor. This, in turn, inhibits the downstream signaling pathways that are activated by D1 receptor activation. The exact mechanism by which 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 exerts its effects on the D1 receptor is not fully understood, but it is thought to involve allosteric modulation of receptor conformation.
Biochemical and Physiological Effects:
4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 has been shown to have a number of biochemical and physiological effects, including inhibition of dopamine-mediated cAMP production, inhibition of D1 receptor-mediated ERK phosphorylation, and inhibition of D1 receptor-mediated calcium influx. These effects are consistent with the compound's role as a selective antagonist of the D1 receptor.
实验室实验的优点和局限性
One of the main advantages of using 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 in laboratory experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to selectively manipulate this receptor without affecting other dopamine receptors or other neurotransmitter systems. However, one limitation of using 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 is that it is a relatively new compound, and its long-term effects on biological systems are not yet fully understood.
未来方向
There are several potential future directions for research on 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088. One area of interest is the role of the D1 receptor in various neurological and psychiatric disorders, such as drug addiction, schizophrenia, and Parkinson's disease. Another potential direction is the development of new compounds based on the structure of 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 that may have even greater selectivity or potency for the D1 receptor. Finally, further research is needed to fully understand the long-term effects of 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 on biological systems, including potential side effects or toxicities.
合成方法
The synthesis of 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 involves several steps, starting with the reaction of 2-(1-piperidinyl)ethylamine with 3-thiophenecarboxylic acid to form the corresponding amide. This intermediate is then reacted with ethyl 4-chloro-2-methyl-5-nitrobenzoate to yield the nitro intermediate, which is subsequently reduced with palladium on carbon to produce the final compound.
科学研究应用
4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 has been used in numerous studies to investigate the role of the dopamine D1 receptor in various physiological and pathological processes. For example, this compound has been used to study the effects of D1 receptor activation on neuronal excitability and synaptic plasticity in the brain. It has also been used to investigate the role of the D1 receptor in drug addiction, schizophrenia, and Parkinson's disease.
属性
IUPAC Name |
4-ethyl-5-methyl-N-(2-piperidin-1-ylethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-3-13-12(2)19-11-14(13)15(18)16-7-10-17-8-5-4-6-9-17/h11H,3-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWFHKHOFALVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propyl 6-methyl-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5110712.png)

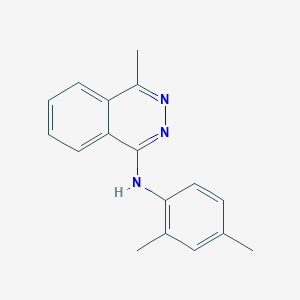
![1-(2-fluorophenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5110735.png)
![N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5110742.png)
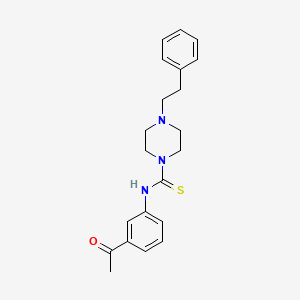
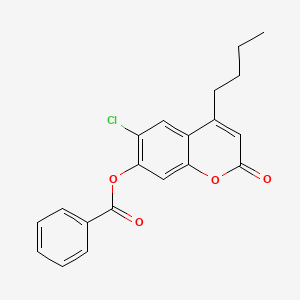
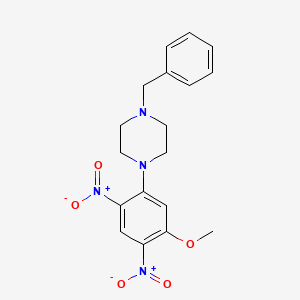
![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5110762.png)
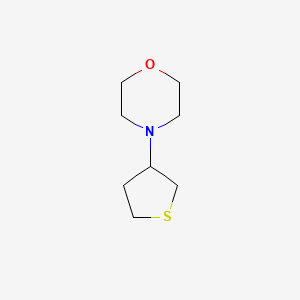
![N-ethyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5110774.png)
![6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5110783.png)
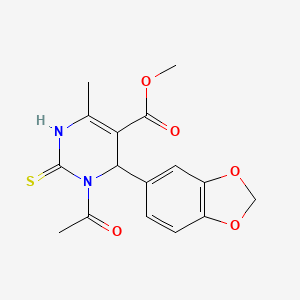
![4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5110802.png)